CP-461 vs. Exisulind: 100-Fold Superior Growth Inhibition Potency in Colon Cancer Cells
In SW480 human colon cancer cells, CP-461 (designated OSI-461) inhibits cell growth with an IC50 of 2 μM, representing a 100-fold improvement in potency relative to exisulind (sulindac sulfone), which exhibits an IC50 of 200 μM in the same assay system [1]. This quantitative difference was established in a direct comparative study that evaluated the full sulindac derivative series under identical experimental conditions [2].
| Evidence Dimension | Growth inhibition IC50 |
|---|---|
| Target Compound Data | 2 μM |
| Comparator Or Baseline | Exisulind (sulindac sulfone): 200 μM |
| Quantified Difference | 100-fold lower IC50 (2 μM vs. 200 μM) |
| Conditions | SW480 human colon cancer cells; 72-hour growth inhibition assay |
Why This Matters
This 100-fold potency differential directly impacts dosing requirements and therapeutic index considerations in preclinical colon cancer model selection.
- [1] Xiao D, Deguchi A, Gundersen GG, et al. The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization. Mol Cancer Ther. 2006;5(1):60-67. View Source
- [2] Xiao D, Deguchi A, Gundersen GG, et al. The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization. Mol Cancer Ther. 2006;5(1):60-67. View Source
